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molecular formula C10H11BrO B8698133 6-Bromo-1,1-dimethyl-1,3-dihydroisobenzofuran

6-Bromo-1,1-dimethyl-1,3-dihydroisobenzofuran

Cat. No. B8698133
M. Wt: 227.10 g/mol
InChI Key: BTYUSPIFZBXFGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093406B2

Procedure details

The title compound is prepared in analogous manner as described for example 47a from 6-bromo-1,1-dimethyl-1,3-dihydro-isobenzofuran to yield a light yellow oil: TLC (hexane-EtOAc 1:1) Rf=0.50; HPLC RtA=1.43 min; 1H NMR (400 MHz, CDCl3): δ10.02 (s, 1H), 7.78 (d, 1H), 7.65 (s, 1H), 7.36 (d, 1H), 5.11 (s, 2H), 1.53 (s, 9H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
hexane EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][O:7][C:8]2([CH3:12])[CH3:11])=[CH:4][CH:3]=1.CCCCCC.C[CH2:20][O:21]C(C)=O>>[CH3:11][C:8]1([CH3:12])[C:9]2[C:5](=[CH:4][CH:3]=[C:2]([CH:20]=[O:21])[CH:10]=2)[CH2:6][O:7]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C2COC(C2=C1)(C)C
Step Two
Name
hexane EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to yield a light yellow oil
CUSTOM
Type
CUSTOM
Details
HPLC RtA=1.43 min
Duration
1.43 min

Outcomes

Product
Name
Type
product
Smiles
CC1(OCC2=CC=C(C=C12)C=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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